Lipophilicity Differential (XLogP3): C₁₆ Hexadecane vs. C₁ Methane and C₄ Butane Analogs
1-Hexadecanesulfonamide, N-(3-amino-4-chlorophenyl)- exhibits a computed XLogP3-AA of 8.6, representing a 7.3 log unit increase relative to the C₁ methane analog (XLogP3 = 1.3) and a 6.5 log unit increase relative to the C₄ butane analog (XLogP3 = 2.1) when all retain the identical 3-amino-4-chlorophenyl headgroup [1][2][3]. This logarithmic difference translates to a predicted ~10⁶·⁵–10⁷·³ -fold higher octanol–water partition coefficient for the target compound, a magnitude that dictates profoundly different solubility, membrane permeability propensity, and non-specific protein binding characteristics in any biological or biochemical assay system.
| Evidence Dimension | Computed XLogP3 (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 8.6 (PubChem XLogP3 3.0) |
| Comparator Or Baseline | N-(3-amino-4-chlorophenyl)methanesulfonamide: XLogP3 = 1.3 (PubChem XLogP3 3.0); N-(3-amino-4-chlorophenyl)butane-1-sulfonamide: XLogP3-AA = 2.1 (PubChem XLogP3 3.0) |
| Quantified Difference | ΔXLogP3 = +7.3 vs. C₁ analog; ΔXLogP3 = +6.5 vs. C₄ analog |
| Conditions | Computed properties from authoritative PubChem database; XLogP3 3.0 algorithm; all values derived from standardised atomic-additive methodology |
Why This Matters
A XLogP3 differential exceeding 6–7 log units is far beyond the range where simple solvent or co-solvent adjustments can bridge the gap; thus the hexadecane derivative is irreplaceable for experiments requiring extreme lipophilic character without altering the aryl pharmacophore.
- [1] PubChem CID 113046: XLogP3-AA = 8.6. National Center for Biotechnology Information. View Source
- [2] PubChem CID 16777591: N-(3-amino-4-chlorophenyl)methanesulfonamide; XLogP3 = 1.3. National Center for Biotechnology Information. View Source
- [3] PubChem CID 16774082: N-(3-amino-4-chlorophenyl)butane-1-sulfonamide; XLogP3-AA = 2.1. National Center for Biotechnology Information. View Source
